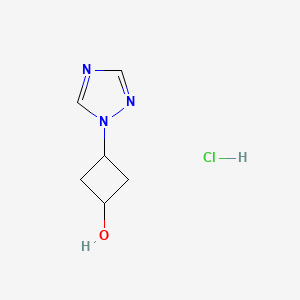

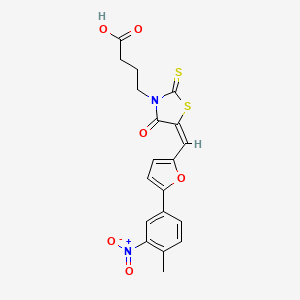

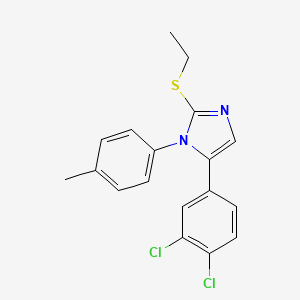

![molecular formula C17H13NO2S B2375479 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde CAS No. 136427-78-6](/img/structure/B2375479.png)

2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the benzothiazole ring, which is further linked to a malonaldehyde moiety.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects

Mode of Action

It is suggested that the antidepressant activity of similar compounds may be via increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased levels can alleviate depressive symptoms.

Biochemical Pathways

Given its potential antidepressant and anticonvulsant effects, it may influence the serotonergic and noradrenergic systems . These systems are involved in various physiological functions, including mood regulation, sleep, and response to stress.

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects . These effects suggest that the compound may modulate neuronal activity, potentially by altering neurotransmitter levels or receptor activity.

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been shown to display a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties . The mechanism for the antidepressant activity of some benzothiazole derivatives may be via increasing the concentrations of serotonin and norepinephrine .

Cellular Effects

Benzothiazole derivatives have been shown to have potential antidepressant and anticonvulsant effects .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, potentially influencing their function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde typically involves the condensation of 2-aminobenzenethiol with benzyl aldehydes under acidic or basic conditions. One common method involves the use of glacial acetic acid as a catalyst in ethanol, where the reaction mixture is heated to reflux . Another approach includes the use of sodium metabisulfite (Na₂S₂O₅) as a catalyst, which facilitates the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced benzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced benzothiazole derivatives

Substitution: Substituted benzothiazole derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

Benzothiazole: The parent compound of the benzothiazole family, known for its wide range of biological activities.

2-(Benzothiazol-2-yl)phenol: A derivative with similar structural features and biological activities.

Uniqueness

2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde stands out due to its unique combination of a benzyl group and a malonaldehyde moiety, which imparts distinct chemical reactivity and biological properties.

Propriétés

IUPAC Name |

2-(3-benzyl-1,3-benzothiazol-2-ylidene)propanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-11-14(12-20)17-18(10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)21-17/h1-9,11-12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLUFTWJYOKKQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/new.no-structure.jpg)